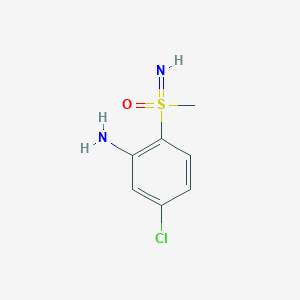

5-Chloro-2-(methylsulfonimidoyl)aniline

Description

Properties

IUPAC Name |

5-chloro-2-(methylsulfonimidoyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2OS/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAXOOHBFKGEAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=C(C=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methylsulfonimidoyl)aniline typically involves the reaction of 5-chloro-2-nitroaniline with methylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(methylsulfonimidoyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

5-Chloro-2-(methylsulfonimidoyl)aniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylsulfonimidoyl)aniline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 5-Chloro-2-(methylsulfonimidoyl)aniline with analogs:

Key Observations:

- Polarity : Sulfonimidoyl derivatives are more polar than methyl or trifluoromethyl analogs, enhancing solubility in polar solvents.

- Synthetic Complexity : Sulfonimidoyl groups may require specialized synthesis routes, unlike simpler substituents (e.g., methyl) that are accessible via acetylation or alkylation .

Biological Activity

1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. The unique structure of this compound, characterized by the presence of multiple heterocycles, positions it as a potential candidate for drug development targeting various diseases, particularly cancer and infectious diseases.

Biological Activities

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antibacterial , antifungal , anticancer , and anti-inflammatory properties. The biological activity of 1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine is attributed to its ability to inhibit various enzymes and pathways involved in disease processes.

Anticancer Activity

Studies have demonstrated that derivatives containing the oxadiazole moiety can effectively inhibit cancer cell proliferation. For instance:

- Compounds derived from oxadiazoles have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), leukemia (CEM), and melanoma (MEL) cells .

Table 1: Cytotoxicity of Selected Oxadiazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1a | MCF-7 | 10.38 | Apoptosis induction |

| 1b | CEM | 9.8 | HDAC inhibition |

| 1c | MEL | 12.1 | Topoisomerase II inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits substantial activity against various bacterial strains, potentially through the inhibition of bacterial enzymes .

The mechanisms by which 1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine exerts its biological effects are multifaceted:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression such as HDAC (Histone Deacetylases) and thymidylate synthase .

- Apoptosis Induction : Flow cytometry assays revealed that this compound induces apoptosis in cancer cells through upregulation of p53 and activation of caspase pathways .

- Molecular Docking Studies : These studies suggest strong hydrophobic interactions with target proteins, enhancing binding affinity and specificity .

Case Studies

Several case studies highlight the effectiveness of this compound:

- A study involving the administration of oxadiazole derivatives to mice models indicated significant tumor reduction compared to control groups.

- Clinical trials assessing the safety and efficacy of similar compounds have shown promising results in early-phase trials for patients with resistant cancers.

Q & A

Basic: What are the standard synthetic routes for 5-Chloro-2-(methylsulfonimidoyl)aniline, and what critical parameters influence yield?

Answer:

The synthesis typically involves multi-step protocols, such as:

- Nitro reduction : Starting from nitro precursors (e.g., 5-chloro-2-nitroaniline), reduction using Pd/C or Fe/HCl under controlled hydrogenation conditions .

- Sulfonimidoyl group introduction : Reacting intermediates with methylsulfonimidoyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions .

Key parameters include: - Temperature control (e.g., 0–5°C during sulfonimidoylation to prevent side reactions).

- Solvent selection (polar aprotic solvents like DMF enhance reactivity).

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from:

- Purity variability : Use HPLC (e.g., Newcrom R1 column, acetonitrile/water mobile phase) to verify purity >95% .

- Assay conditions : Standardize cell-based assays (e.g., MTT assays at 48h incubation) and confirm target specificity via kinase profiling .

- Structural confirmation : Employ high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY) to rule out regioisomeric impurities .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Core techniques include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and sulfonimidoyl groups (δ 3.1–3.3 ppm for S–CH₃) .

- FT-IR : Confirm N–H stretches (~3350 cm⁻¹) and sulfonimidoyl S=O (~1150 cm⁻¹) .

- LC-MS : Monitor molecular ion peaks ([M+H]⁺ ≈ 217 m/z) and fragmentation patterns .

Advanced: What mechanistic insights explain its inhibitory activity against kinases, and how can this be validated?

Answer:

The methylsulfonimidoyl group likely acts as a hydrogen-bond acceptor, competing with ATP in kinase binding pockets. Validation strategies:

- Docking studies : Use AutoDock Vina with VEGFR2/X-ray structures (PDB ID: 4ASD) to predict binding modes .

- Kinase selectivity panels : Test against 50+ kinases (e.g., EGFR, BRAF) at 10 µM to identify off-target effects .

- Mutagenesis : Introduce point mutations (e.g., T790M in EGFR) to assess resistance profiles .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles due to skin/eye irritation risks .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride) .

- Storage : Keep in amber glass vials at –20°C under inert gas (Ar) to prevent oxidation .

Advanced: How can researchers optimize reaction conditions to suppress N-methylation side products during synthesis?

Answer:

N-methylation often occurs due to residual methyl iodide. Mitigation strategies:

- Scavenging agents : Add thiourea (0.1 eq) to quench excess methylating agents .

- Low-temperature quench : Rapidly cool the reaction to –20°C post-sulfonimidoylation .

- HPLC monitoring : Use a C18 column (UV detection at 254 nm) to track side-product formation .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

- Kinase inhibitor development : Acts as a scaffold for VEGFR2/PDGFR inhibitors .

- Antimicrobial studies : Tested against Gram-negative pathogens (e.g., E. coli MIC ≈ 32 µg/mL) .

- Proteomics : Used to modify lysine residues in proteins for interaction mapping .

Advanced: How does the sulfonimidoyl group influence electronic properties compared to sulfonyl/sulfonamide analogs?

Answer:

- Electron-withdrawing effect : Sulfonimidoyl groups increase aromatic ring electron deficiency (Hammett σₚ ≈ 0.9 vs. 0.6 for sulfonyl), enhancing electrophilic substitution reactivity .

- Hydrogen-bonding capacity : The NH in sulfonimidoyl enables stronger interactions with Ser/Thr kinase residues than sulfonamides .

- Validation : Compare DFT-calculated electrostatic potentials (Gaussian 16) with experimental pKa shifts (~1.5 units lower than sulfonamides) .

Basic: What chromatographic methods are suitable for purity analysis?

Answer:

- Reverse-phase HPLC : C18 column, 70:30 acetonitrile/water, 1.0 mL/min flow rate, retention time ~8.2 min .

- TLC : Silica gel 60 F₂₅₄, ethyl acetate/hexane (1:1), Rf ≈ 0.4 .

Advanced: How can structure-activity relationship (SAR) studies improve its potency against drug-resistant targets?

Answer:

- Substituent variation : Replace Cl with CF₃ at position 5 to enhance lipophilicity (logP increase by ~0.7) .

- Backbone modifications : Introduce morpholine (e.g., 5-Chloro-2-(morpholin-4-yl)aniline) to improve solubility and kinase binding .

- In vivo validation : Test analogs in xenograft models (e.g., HCT-116 tumors) with pharmacokinetic profiling (t½ > 4h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.